molecular formula C7H15NO4 B13618496 Methyl o-(2-methoxyethyl)serinate

Methyl o-(2-methoxyethyl)serinate

Cat. No.: B13618496
M. Wt: 177.20 g/mol
InChI Key: ZSNMCWKMGKEDSH-UHFFFAOYSA-N
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Description

Methyl o-(2-methoxyethyl)serinate is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl o-(2-methoxyethyl)serinate typically involves the modification of ribonucleosides. One common method includes the substitution of the ribose 2’-OH group with 2’-ethylene glycol derivatives . This process is facilitated by specific enzymes that control the synthesis of 2’-modified nucleic acids . The reaction conditions often require precise control of steric bulk to ensure efficient synthesis .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl o-(2-methoxyethyl)serinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Biological Activity

Methyl o-(2-methoxyethyl)serinate (also known as 2'-O-methoxyethyl-modified serine derivative) is a compound that has gained attention in the field of medicinal chemistry, particularly for its potential applications in oligonucleotide therapeutics. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a modified nucleoside analog characterized by the presence of a methoxyethyl group at the 2' position of the ribose sugar. This modification enhances the stability and binding affinity of oligonucleotides, making them promising candidates for therapeutic applications.

The biological activity of this compound primarily stems from its incorporation into antisense oligonucleotides (ASOs). The key mechanisms include:

  • Increased Affinity : The methoxyethyl modification enhances the binding affinity of ASOs to complementary RNA sequences, improving their efficacy in gene silencing applications .
  • Reduced Toxicity : Studies indicate that ASOs modified with this compound exhibit lower toxicity profiles compared to unmodified counterparts, making them safer for therapeutic use .

Efficacy in Biological Systems

Research has demonstrated the effectiveness of this compound in various biological contexts:

  • Gene Silencing : In vitro studies have shown that ASOs containing this modification can significantly reduce the expression of target genes, such as PTEN mRNA, in a dose-dependent manner .
  • Inflammation Models : In models of inflammation, compounds similar to this compound have been shown to attenuate the expression of matrix metalloproteinases (MMPs), which play a critical role in inflammatory processes .
  • Antiviral Activity : The compound has also been explored for its antiviral properties, particularly against RNA viruses, due to its ability to enhance the stability and efficacy of oligonucleotide-based antiviral agents .

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Study on Antisense Oligonucleotides : A comparative analysis between 2'-O-methoxyethyl-modified and unmodified ASOs revealed that the former exhibited superior gene silencing capabilities and reduced cytotoxicity in cellular models .
  • Osteoarthritis Research : In a study focusing on osteoarthritis, compounds with similar modifications were found to inhibit MMP13 expression effectively, demonstrating potential therapeutic benefits in joint diseases .

Data Tables

Study FocusFindingsReference
Gene SilencingSignificant reduction in PTEN mRNA expression
InflammationAttenuation of MMP expression in inflammatory models
Antiviral PotentialEnhanced stability and efficacy against RNA viruses

Properties

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 2-amino-3-(2-methoxyethoxy)propanoate

InChI

InChI=1S/C7H15NO4/c1-10-3-4-12-5-6(8)7(9)11-2/h6H,3-5,8H2,1-2H3

InChI Key

ZSNMCWKMGKEDSH-UHFFFAOYSA-N

Canonical SMILES

COCCOCC(C(=O)OC)N

Origin of Product

United States

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